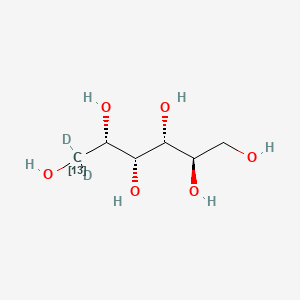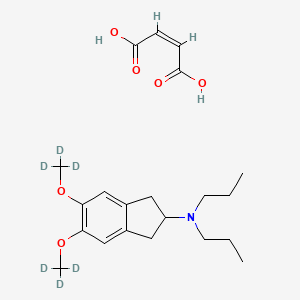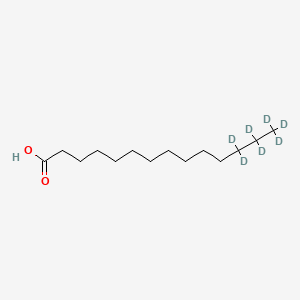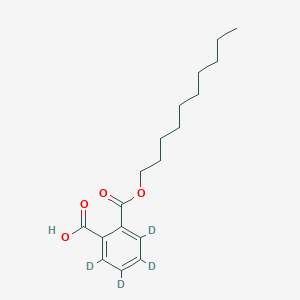
Mono-N-decyl phthalate-3,4,5,6-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-N-decyl phthalate-3,4,5,6-D4: is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of Mono-N-decyl phthalate, where the hydrogen atoms at positions 3, 4, 5, and 6 on the aromatic ring are replaced with deuterium. Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mono-N-decyl phthalate-3,4,5,6-D4 typically involves the esterification of phthalic acid with decanol, followed by the introduction of deuterium atoms. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The deuterium atoms are introduced through a deuterium exchange reaction, which can be achieved using deuterated solvents or reagents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Mono-N-decyl phthalate-3,4,5,6-D4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: Mono-N-decyl phthalate-3,4,5,6-D4 is used as a tracer in chemical research to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound during reactions .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. The deuterium atoms provide a unique signature that can be detected using mass spectrometry .
Medicine: In pharmaceutical research, this compound is used to study drug metabolism and pharmacokinetics. It helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .
Industry: The compound is used in the production of plasticizers and other industrial chemicals. Its unique properties make it valuable in the development of new materials and products .
Mecanismo De Acción
The mechanism of action of Mono-N-decyl phthalate-3,4,5,6-D4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to changes in the metabolic and pharmacokinetic profiles. The compound can interact with enzymes and receptors, altering their activity and function .
Comparación Con Compuestos Similares
Mono-N-decyl phthalate: The non-deuterated version of the compound.
Mono-N-pentyl phthalate-3,4,5,6-D4: Another deuterium-labeled phthalate with a shorter alkyl chain.
Mono-N-butyl phthalate-3,4,5,6-D4: A similar compound with an even shorter alkyl chain.
Uniqueness: Mono-N-decyl phthalate-3,4,5,6-D4 is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The longer alkyl chain compared to similar compounds also affects its chemical and physical properties, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C18H26O4 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-decoxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C18H26O4/c1-2-3-4-5-6-7-8-11-14-22-18(21)16-13-10-9-12-15(16)17(19)20/h9-10,12-13H,2-8,11,14H2,1H3,(H,19,20)/i9D,10D,12D,13D |
Clave InChI |
FEFCILUKYGHITK-OEIJMBELSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCCCC)[2H])[2H] |
SMILES canónico |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



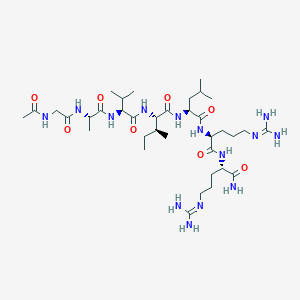
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)

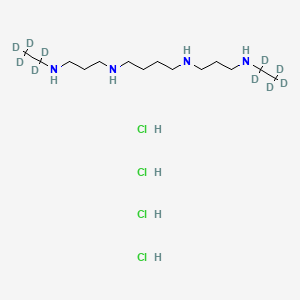

![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)
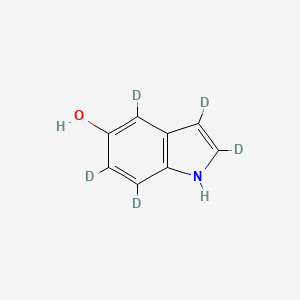
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
